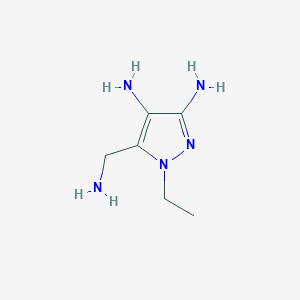
3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of pyrazine derivatives can vary greatly depending on the specific compound. For example, some polymers based on a pyrazin-2-yl ligand have been synthesized under solvothermal conditions, resulting in structures ranging from discrete binuclear structures to one-dimensional infinite chain structures .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazine derivatives can be complex and varied. For example, one method involves a one-pot synthesis of 1,5-fused-1,2,3-triazoles having a piperazine moiety through alkyne–azide 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives can vary greatly depending on the specific compound. For example, some polymers based on a pyrazin-2-yl ligand show high intensity in N, N -dimethylformamide (DMF) solution and high thermal stability .Wissenschaftliche Forschungsanwendungen
Overview of Heterocyclic Compounds in Research
Heterocyclic compounds, like 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine, play a crucial role in medicinal chemistry and drug design due to their diverse biological activities. These compounds serve as building blocks for various heterocycles, including pyrazolo-imidazoles, thiazoles, and thiadiazoles, contributing significantly to the synthesis of dyes and other heterocyclic compounds (Gomaa & Ali, 2020).
Pyrazoline Derivatives for Anticancer Research
Pyrazoline derivatives, closely related to 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine, are explored for their potential in anticancer activity. These compounds show a high biological effect in pharmaceutical chemistry, indicating their relevance in developing new anticancer agents (Ray et al., 2022).
Pyrazolines in Neurodegenerative Disorder Treatment
Pyrazolines are highlighted for their ability to treat neurodegenerative diseases, including Alzheimer's and Parkinson's diseases. They are investigated for their neuroprotective properties, with a focus on their structure-activity relationships and inhibitory actions against critical enzymes implicated in these disorders (Ahsan et al., 2022).
Synthetic Strategies and Biological Significance of Thiadiazoles
Thiadiazole derivatives, structurally related to 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine, are synthesized for their notable anti-inflammatory, analgesic, antimicrobial, and antitumor activities. These compounds' synthesis strategies and their pharmacological applications emphasize their importance in drug discovery (Yusuf & Jain, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-pyrazin-2-yl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5S/c7-6-10-5(11-12-6)4-3-8-1-2-9-4/h1-3H,(H2,7,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWYXJXDGKCBFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616983 |
Source


|
| Record name | 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine | |
CAS RN |
138588-23-5 |
Source


|
| Record name | 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine](/img/structure/B186996.png)










![Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B187017.png)
